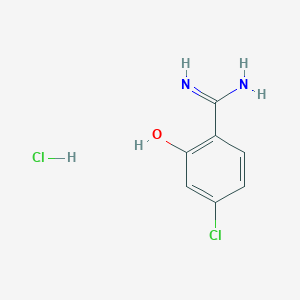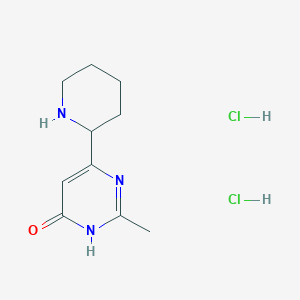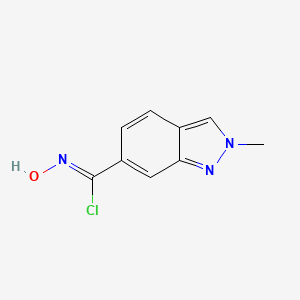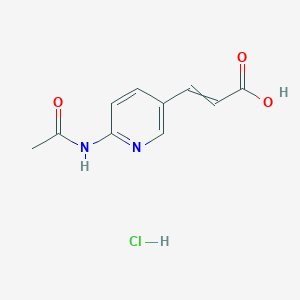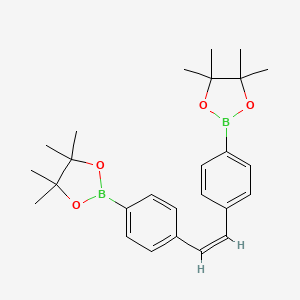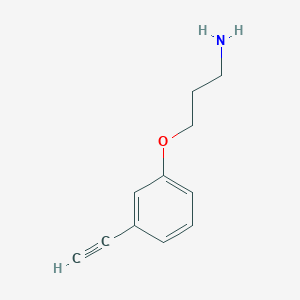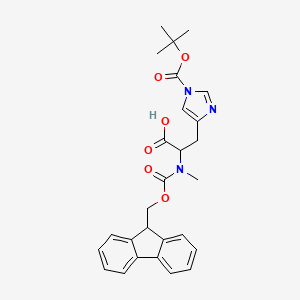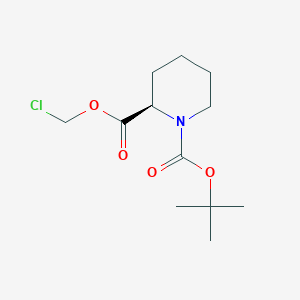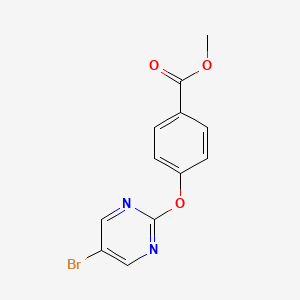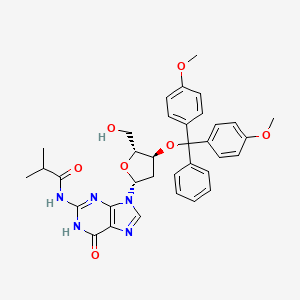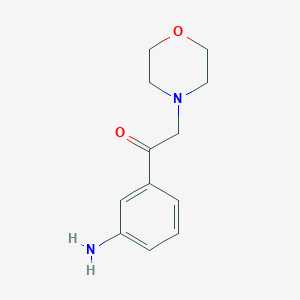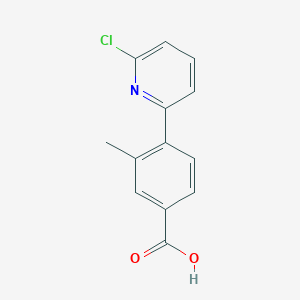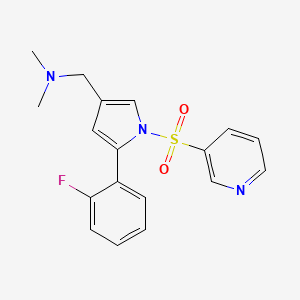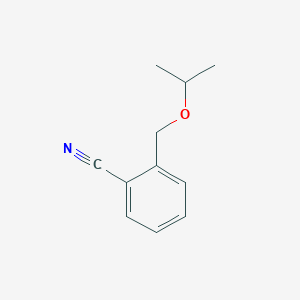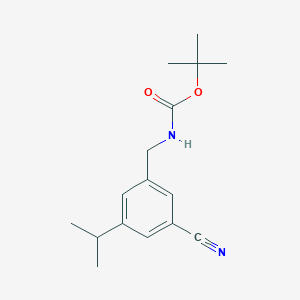
tert-Butyl 3-cyano-5-isopropylbenzylcarbamate
Übersicht
Beschreibung
Tert-Butyl 3-cyano-5-isopropylbenzylcarbamate, also known as TBC, is a synthetic chemical compound that has been used in scientific research for a variety of applications. It is a white crystalline solid with a molecular weight of 311.35 g/mol and a melting point of 70-72 °C. TBC is soluble in organic solvents and has a relatively low vapor pressure. It has been used in numerous scientific research studies, including studies in the fields of biochemistry, physiology, and medicine.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Research has explored the utility of tert-butyl carbamates in organic synthesis, demonstrating their role as intermediates in the preparation of complex molecules. For instance, studies have detailed the preparation and reactions of substituted furans and hexahydroindoles, highlighting the versatility of tert-butyl carbamates in facilitating ring formation and rearrangement reactions (Padwa, Brodney, & Lynch, 2003). These compounds serve as protective groups for amines and alcohols, enabling selective reactions in multi-step synthetic processes.
Biosynthesis Applications
Carbonyl reductase enzymes from Rhodosporidium toruloides have been utilized in the biosynthesis of key intermediates for statin drugs, demonstrating the application of tert-butyl carbamates in biocatalysis (Liu et al., 2018). This study illustrated the enzymatic reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to produce high yields of a chiral intermediate, showcasing the integration of organic synthesis with biocatalysis for the production of pharmaceutical intermediates.
Material Science Applications
In material science, tert-butyl carbamates have been investigated as precursors for the synthesis of novel materials. For example, the synthesis of anellated carbasugars from (--)-quinic acid using tert-butyl-dimethylsilyl protected intermediates demonstrates the role of these compounds in generating new cyclic structures with potential applications in drug development and materials chemistry (Herrera et al., 2003).
Eigenschaften
IUPAC Name |
tert-butyl N-[(3-cyano-5-propan-2-ylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)14-7-12(9-17)6-13(8-14)10-18-15(19)20-16(3,4)5/h6-8,11H,10H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCYRLZNISOVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C#N)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-cyano-5-isopropylbenzylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



